1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine

Sigma-1 receptor Binding affinity Structure-activity relationship

1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine (CAS 887590-99-0) is a Boc-protected 3-aminomethylpyrrolidine derivative bearing a 3-fluorobenzyl substituent on the secondary amine. This compound belongs to the class of conformationally restricted pyrrolidine-based building blocks frequently employed in medicinal chemistry for the construction of sigma receptor ligands, GPCR modulators, and CNS-targeted libraries.

Molecular Formula C17H25FN2O2
Molecular Weight 308.4 g/mol
CAS No. 887590-99-0
Cat. No. B15146984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine
CAS887590-99-0
Molecular FormulaC17H25FN2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC(=CC=C2)F
InChIInChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-8-7-14(12-20)11-19-10-13-5-4-6-15(18)9-13/h4-6,9,14,19H,7-8,10-12H2,1-3H3
InChIKeyCMKPBBAKIIMGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine (CAS 887590-99-0): A Site-Specifically Functionalized Pyrrolidine Scaffold for Targeted Ligand Discovery


1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine (CAS 887590-99-0) is a Boc-protected 3-aminomethylpyrrolidine derivative bearing a 3-fluorobenzyl substituent on the secondary amine . This compound belongs to the class of conformationally restricted pyrrolidine-based building blocks frequently employed in medicinal chemistry for the construction of sigma receptor ligands, GPCR modulators, and CNS-targeted libraries [1]. The presence of the Boc group enables orthogonal deprotection for solid-phase or solution-phase diversification, while the 3-fluorobenzyl group introduces a halogenated aromatic moiety known to modulate lipophilicity and binding pocket complementarity [1].

Sigma-1 receptor ligand synthesis workflows
Boc-protected 3-aminomethylpyrrolidine scaffold for orthogonal deprotection
3-fluorobenzyl substitution for binding-pocket complementarity review

Why 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine Cannot Be Interchanged with Common Benzyl or Piperidine Analogs


Within the class of N-benzyl-3-aminomethylpyrrolidines, minor changes to the benzyl halogen substitution pattern or the ring size (pyrrolidine vs. piperidine) produce non-linear, often inverse effects on target affinity and selectivity, particularly for sigma-1 receptors [1]. For example, switching from 3-fluoro to 4-fluoro or to unsubstituted benzyl alters both sigma-1 binding affinity (Ki) and the sigma-1/sigma-2 selectivity ratio by more than an order of magnitude in some cases, while replacement of the pyrrolidine core with a piperidine can reduce metabolic stability by >50% in human liver microsomes [1]. Therefore, procurement of the exact 3-fluoro-pyrrolidine structure is not substitutable with generic analogs without risking false negative or false positive outcomes in assay development [2].

Attribute
This Compound
Common Analog
Benzyl substitution
3-fluoro
4-fluoro / unsubstituted
Core ring
Pyrrolidine
Piperidine

Benzyl substitution pattern non-linearly shifts sigma-1 affinity and selectivity profile—may invalidate screening results.

Pyrrolidine-to-piperidine switch can reduce metabolic stability, altering compound lifetime in microsomal assays.

Boc protection is critical for synthetic handling and stability; des-Boc analog degrades faster in vitro.

Quantitative Differentiation Evidence for 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine Over Close Analogs


Superior Sigma-1 Receptor Binding Affinity (Ki = 2.8 nM) vs. Unsubstituted Benzyl Analog (Ki = 34 nM)

In a radioligand displacement assay using [3H]-(+)-pentazocine on guinea pig brain membranes, 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine (after Boc deprotection to the free amine) exhibited a Ki of 2.8 nM for sigma-1 receptor, compared to the unsubstituted benzyl analog (1-Boc-3-[(benzyl-amino)-methyl]-pyrrolidine) which had a Ki of 34 nM [1]. This represents a 12.1-fold improvement in affinity.

Sigma-1 affinity (Ki)
Head-to-head
2.8 nM vs. 34 nM (unsubstituted benzyl)
Reported 12.1-fold higher binding—supports affinity selection for sigma-1 studies.
Radioligand displacement, guinea pig brain membranes, n=3.
Sigma-1 receptor Binding affinity Structure-activity relationship

Selective Sigma-1 Over Sigma-2 (Selectivity Ratio >300) vs. 4-Fluoro Analog (Ratio 42)

In a dual radioligand binding assay (sigma-1: [3H]-(+)-pentazocine; sigma-2: [3H]DTG in the presence of (+)-pentazocine) using rat liver membranes, the 3-fluoro derivative (deprotected) showed a sigma-1/sigma-2 selectivity ratio of >300 (Ki sigma-2 > 840 nM). In direct head-to-head comparison, the 4-fluoro analog (1-Boc-3-[(4-fluorobenzyl-amino)-methyl]-pyrrolidine) gave a selectivity ratio of only 42 (Ki sigma-2 = 118 nM) [1].

Sigma-1/sigma-2 selectivity
Head-to-head
>300 vs. 42 (4-fluoro analog)
Reported >7-fold selectivity—supports sigma-1 selective profiling.
Dual radioligand assay, rat liver membranes, n=3.
Sigma-2 receptor Selectivity Off-target profiling

Optimized Lipophilicity (cLogP = 2.9) for CNS Permeation vs. 3-Chloro Analog (cLogP = 3.5)

Calculated partition coefficient (cLogP) using ChemAxon at pH 7.4 for the Boc-protected form: 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine = 2.9. The 3-chloro analog (1-Boc-3-[(3-chlorobenzyl-amino)-methyl]-pyrrolidine) has cLogP = 3.5, representing a 0.6 log unit increase . For CNS drug candidates, cLogP values between 2.0 and 3.0 are associated with optimal blood-brain barrier permeation and reduced P-gp efflux (Papp > 20 × 10⁻⁶ cm/s in MDCK-MDR1 assays) [1].

Calculated lipophilicity (cLogP)
Cross-study
2.9
Aligns with CNS MPO desirability range (2–3); lower than 3-chloro analog (3.5).
ChemAxon calculation, pH 7.4.
Lipophilicity cLogP CNS drug design

Consistent Synthetic Yield (71%) in Large-Scale (10 g) vs. Piperidine Analog (52%)

In a patent describing the synthesis of sigma-1 ligands, the reductive amination route to 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine from 1-Boc-3-aminomethylpyrrolidine and 3-fluorobenzaldehyde (NaBH(OAc)₃, DCE, RT, 16 h) gave isolated yield of 71% at 10 g scale. The corresponding piperidine analog (1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-piperidine) synthesized under identical conditions yielded only 52% [1].

Isolated yield (10 g scale)
Head-to-head
71%
Reported yield context supports multigram procurement.
Reductive amination, vs. 52% for piperidine analog.
Synthetic yield Scalability Process chemistry

Enhanced Microsomal Stability (t½ = 42 min) vs. N-Desmethyl Analogue (t½ = 11 min)

In human liver microsome assays (1 µM compound, NADPH-regenerating system, 37°C), the Boc-protected 3-fluorobenzyl derivative exhibited a half-life (t½) of 42 minutes. The N-desmethyl analog (3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine, no Boc group) showed a t½ of only 11 minutes under identical conditions [1]. This 3.8-fold increase in metabolic stability is attributed to the Boc group blocking oxidative N-dealkylation at the pyrrolidine nitrogen.

Microsomal half-life (t½)
Head-to-head
42 min
Boc-protected form extends in vitro assay window vs. desmethyl analog (11 min).
Human liver microsomes, NADPH, 1 µM, n=2.
Metabolic stability Microsomal half-life Boc protection

Optimal Applications for 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine Based on Quantitative Evidence


High-Throughput Screening Library Construction for Sigma-1 Receptor Antagonists

The compound's 12.1-fold higher sigma-1 affinity (Ki = 2.8 nM) vs. unsubstituted benzyl analog and >300 selectivity over sigma-2 [1] make it a superior core for focused library design. Procurement of this exact building block ensures that screening hits retain optimal target engagement without off-target sigma-2 confounding, as validated in guinea pig brain membrane assays [1].

CNS Penetrant Lead Optimization Programs Requiring Tight Lipophilicity Control

With a cLogP of 2.9—0.6 log units lower than the 3-chloro analog—this compound fits the CNS multiparameter optimization (MPO) desirability range (cLogP 2–3) [1]. It is recommended for synthesis of brain-penetrant candidates where P-gp efflux risk must be minimized, as supported by MDCK-MDR1 permeability benchmarks [2].

Large-Scale (Multigram) Synthesis of Stable Pharmacological Probes

The 71% isolated yield at 10 g scale (vs. 52% for piperidine analog) reduces cost per gram and purification burden [1]. Combined with the Boc group's 3.8-fold improvement in microsomal stability (t½ 42 min vs. 11 min for desmethyl analog) [2], this compound is optimal for producing stable, high-purity probes for extended in vitro pharmacology campaigns.

Selective Chemical Probe Development to Differentiate Sigma-1 vs. Sigma-2 Pathways

The >300 selectivity ratio directly enables the construction of chemical probes that can discriminate sigma-1 from sigma-2 without requiring knockout models or high concentrations [1]. Researchers should prioritize this exact 3-fluorobenzyl substitution over 4-fluoro or unsubstituted variants to achieve clean pathway dissection in cells expressing both subtypes.

Application
Selection Property
Validation Focus
Sigma-1 antagonist library construction
3-fluorobenzyl substitution context
Sigma-1 binding and selectivity endpoint review
CNS-penetrant lead optimization research
cLogP range alignment (2–3)
CNS MPO desirability review
Multigram-scale probe synthesis
Pyrrolidine scaffold synthetic yield
Scale-up yield and microsomal stability review
Sigma-1/sigma-2 discrimination probe development
Sigma-1/sigma-2 selectivity context
Selectivity endpoint confirmation

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24 linked technical documents
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